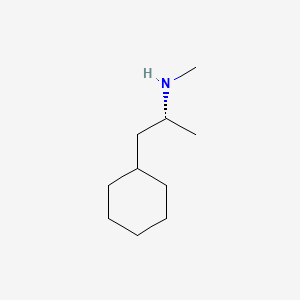
Propylhexedrine, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylhexedrine, (+)-, is synthesized through a series of chemical reactions involving alkylation and reduction steps. The synthesis process typically involves the manipulation of molecular structures to achieve the desired sympathomimetic activity.
Industrial Production Methods
Industrial production of Propylhexedrine, (+)-, involves large-scale chemical synthesis using similar alkylation and reduction techniques. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a nasal decongestant.
Analyse Des Réactions Chimiques
Types of Reactions
Propylhexedrine, (+)-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific steps involved in the synthesis or metabolic pathways.
Major Products Formed
Applications De Recherche Scientifique
Propylhexedrine, (+)-, has several scientific research applications, including:
Mécanisme D'action
Propylhexedrine, (+)-, acts as an alpha-adrenergic agonist, primarily targeting alpha-adrenergic receptors in the respiratory tract mucosa. This action leads to vasoconstriction, reducing swelling and inflammation of the mucous membranes, thereby alleviating nasal and sinus congestion . The compound causes the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow, leading to the release of these neurotransmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methamphetamine: Similar to amphetamine, methamphetamine has stimulant properties, but Propylhexedrine, (+)-, is less potent and primarily used for nasal congestion.
Uniqueness
Propylhexedrine, (+)-, is unique in its specific action on alpha-adrenergic receptors, making it an effective nasal decongestant with fewer stimulant effects compared to amphetamine and methamphetamine .
Propriétés
Numéro CAS |
6556-29-2 |
|---|---|
Formule moléculaire |
C10H21N |
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
(2R)-1-cyclohexyl-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3/t9-/m1/s1 |
Clé InChI |
JCRIVQIOJSSCQD-SECBINFHSA-N |
SMILES isomérique |
C[C@H](CC1CCCCC1)NC |
SMILES canonique |
CC(CC1CCCCC1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


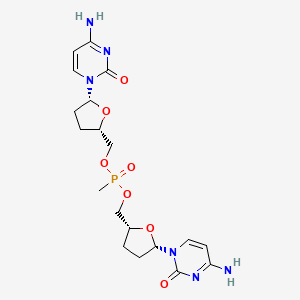
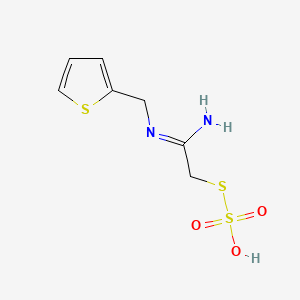
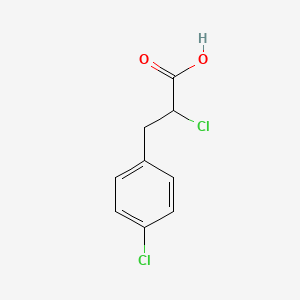
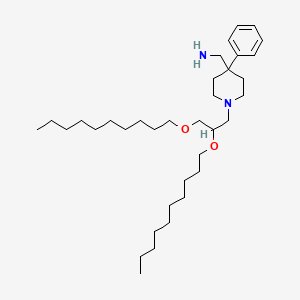
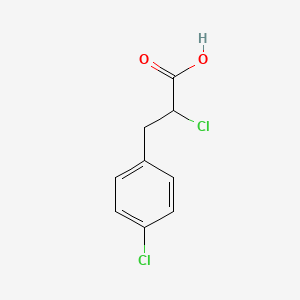
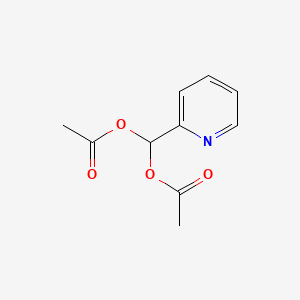
![8-Methyl-14-phenyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B12800872.png)
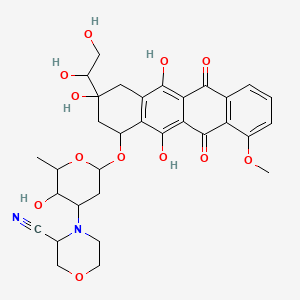

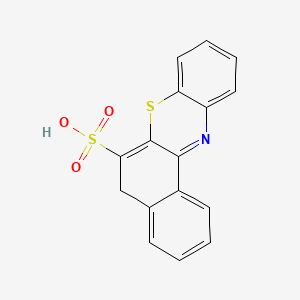
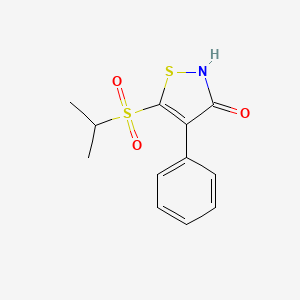


![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
